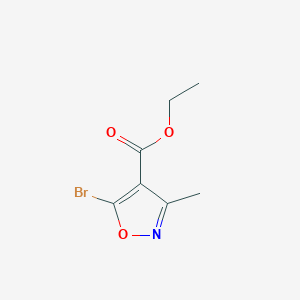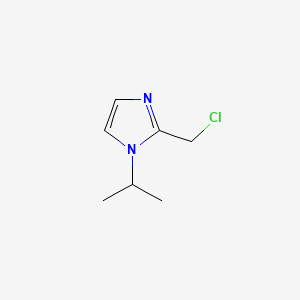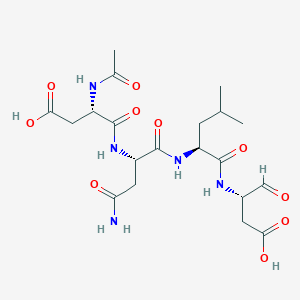
Methyleneglycolbis(2,3-dibromopropyl)ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyleneglycolbis(2,3-dibromopropyl)ether, also known as Formaldehyde Bis (2,3-dibromopropyl Acetal), is a chemical compound with the molecular formula C7H12Br4O2 . It is a colorless to light yellow clear liquid .
Molecular Structure Analysis
The molecular weight of Methyleneglycolbis(2,3-dibromopropyl)ether is 447.79 g/mol . The specific structure is not provided in the search results.Physical And Chemical Properties Analysis
Methyleneglycolbis(2,3-dibromopropyl)ether is a liquid at 20 degrees Celsius . It has a boiling point of 220 °C at 7 mmHg and a flash point of 151 °C . The specific gravity at 20/20 is 2.04, and the refractive index is 1.56 .Scientific Research Applications
Use as a Flame Retardant : Methyleneglycolbis(2,3-dibromopropyl)ether, a derivative of tetrabromobisphenol A, is primarily used as a flame retardant. It's found in electronics, building materials, and automotive materials due to its ability to resist fire. Studies have explored its toxicological profile, highlighting its potential carcinogenicity, which necessitates further research for safety assessments (Toxicity report series, 2017).
Biomedical Applications : Research has indicated the potential of similar compounds in biomedical applications. For instance, functionalized poly(ether imide) membranes show promise in improving hemocompatibility of polymers, which could be relevant for Methyleneglycolbis(2,3-dibromopropyl)ether in similar contexts (Macromolecular rapid communications, 2012).
Environmental Monitoring : The compound's environmental impact, particularly in air and seawater, is a subject of study. Its presence in the atmosphere around the Great Lakes, for example, indicates the need for monitoring and understanding its environmental fate and potential health risks (Environmental science & technology, 2012).
Chemical Synthesis : It also finds use in chemical synthesis, such as in the production of ethers and other organic compounds. Its utility in synthetic chemistry contributes to the development of various industrial and pharmaceutical products (ChemSusChem, 2014).
properties
IUPAC Name |
1,2-dibromo-3-(2,3-dibromopropoxymethoxy)propane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Br4O2/c8-1-6(10)3-12-5-13-4-7(11)2-9/h6-7H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQWOWBBMLWHPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)Br)OCOCC(CBr)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Br4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503427 |
Source


|
| Record name | 1,2-Dibromo-3-[(2,3-dibromopropoxy)methoxy]propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyleneglycolbis(2,3-dibromopropyl)ether | |
CAS RN |
34446-11-2 |
Source


|
| Record name | 1,2-Dibromo-3-[(2,3-dibromopropoxy)methoxy]propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1354504.png)
![2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide](/img/structure/B1354505.png)

![1,4-Dioxaspiro[4.4]nonan-6-ylmethanol](/img/structure/B1354515.png)
